molecular formula C14H16N2O2 B2698485 3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 926240-70-2

3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2698485
CAS No.: 926240-70-2
M. Wt: 244.294
InChI Key: QHVTWKGAGKEAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid (CAS: 1783452-99-2, Ref: 10-F096949) is a pyrazole derivative characterized by:

  • A pyrazole core substituted with methyl groups at positions 3 and 3.
  • A 4-methylbenzyl (para-methylbenzyl) group at the N1 position.
  • A carboxylic acid moiety at position 2.

It has been utilized in pharmaceutical and materials science research, though commercial availability is currently discontinued . Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-4-6-12(7-5-9)8-16-11(3)13(14(17)18)10(2)15-16/h4-7H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVTWKGAGKEAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926240-70-2
Record name 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or an aldehyde.

    Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of this compound derivatives with hydroxyl, aldehyde, or carboxyl groups.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile or electrophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry, forming complexes with metals.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
  • Studied for its antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
  • Potential use in drug design and development due to its versatile chemical structure.

Industry:

  • Utilized in the synthesis of agrochemicals and pharmaceuticals.
  • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly influences physicochemical properties and biological activity. Key analogs include:

Compound Name (CAS) N1 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (1783452-99-2) 4-Methylbenzyl C₁₄H₁₆N₂O₂ 244.29 Discontinued; research applications
3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (1007542-01-9) Isopropyl C₉H₁₄N₂O₂ 182.22 Higher lipophilicity; ≥97% purity
3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (956950-77-9) 3-Trifluoromethylphenyl C₁₃H₁₁F₃N₂O₂ 284.23 Electron-withdrawing group; potential enhanced metabolic stability
1-(4-Chlorophenylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1156433-10-1) 4-Chlorobenzyl C₁₃H₁₃ClN₂O₂ 272.71 Increased lipophilicity; halogenated analog
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid (1342464-27-0) Tetrahydro-2H-pyran-4-yl C₁₂H₁₈N₂O₃ 224.26 Oxygen-containing substituent; improved solubility

Key Observations :

  • Lipophilicity : The trifluoromethylphenyl (LogP ~2.8) and chlorobenzyl (LogP ~3.1) analogs exhibit higher lipophilicity than the target compound (LogP ~2.5), impacting membrane permeability .
  • Solubility : The tetrahydro-2H-pyran-4-yl analog shows enhanced aqueous solubility due to its oxygen-rich cyclic ether group .

Functional Group Variations at Position 4

Replacing the carboxylic acid with other groups alters reactivity and binding affinity:

Compound Name (CAS) Position 4 Group Molecular Formula Molecular Weight (g/mol) Applications
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (35691-93-1) Ethyl ester C₈H₁₂N₂O₂ 168.19 Ester prodrug; improved oral bioavailability
3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester (N/A) Ethyl ester + nitro group C₁₄H₁₅N₃O₄ 289.29 Phosphodiesterase 4 inhibitor; high-affinity binding

Key Observations :

  • Ester Derivatives : Ethyl esters serve as prodrugs, enhancing absorption but requiring enzymatic hydrolysis for activation .
  • Biological Activity : The nitro-substituted ethyl ester analog demonstrates potent inhibitory activity, highlighting the role of electron-withdrawing groups in target engagement .

Biological Activity

3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid (DMPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of DMPC, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

  • Molecular Formula : C14H16N2O2
  • SMILES Notation : CC(C)N1C(=O)C(=C(N1C)C)C2=CC=C(C=C2)C

The compound features a pyrazole ring, which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including DMPC. The following table summarizes key findings from various studies regarding the cytotoxic effects of DMPC against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action Reference
MDA-MB-231 (breast)5.6Induction of apoptosis and cell cycle arrest
HepG2 (liver)12.3Inhibition of proliferation via mitochondrial pathways
A549 (lung)9.8Activation of caspase pathways leading to apoptosis
HCT116 (colon)7.5Inhibition of Aurora-A kinase

These results indicate that DMPC exhibits significant cytotoxicity across multiple cancer types, suggesting its potential as a therapeutic agent.

Anti-inflammatory Activity

In addition to its anticancer properties, DMPC has been investigated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies have shown that DMPC can reduce inflammatory markers in vitro, including:

  • Prostaglandin E2 (PGE2) levels
  • Nitric Oxide (NO) production

The inhibition of these mediators suggests that DMPC may be beneficial in treating inflammatory diseases.

The mechanisms underlying the biological activity of DMPC are multifaceted:

  • Apoptosis Induction : DMPC promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound can cause cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
  • Kinase Inhibition : DMPC has been shown to inhibit specific kinases involved in cancer progression, particularly Aurora-A kinase, which is essential for mitotic entry.

Case Studies

Several case studies have documented the efficacy of DMPC in preclinical models:

  • A study by Bouabdallah et al. demonstrated that DMPC significantly inhibited tumor growth in xenograft models of breast cancer, providing evidence for its potential as an effective anticancer agent .
  • Another investigation focused on its anti-inflammatory properties in a murine model of arthritis, where DMPC treatment resulted in reduced joint swelling and lower levels of inflammatory cytokines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid. This compound has shown promise in inhibiting the growth of various cancer cell lines.

Case Study: Antiproliferative Effects
A study evaluated the effectiveness of several pyrazole derivatives against breast cancer cell lines (MCF7) and lung cancer cell lines (A549). The findings indicated that compounds containing the pyrazole scaffold exhibited significant cytotoxicity with IC50 values in the low micromolar range. Specifically, this compound demonstrated an IC50 value of approximately 12.5 µM against MCF7 cells, indicating its potential for further development as an anticancer agent .

CompoundTarget Cell LineIC50 (µM)
This compoundMCF712.5
Other Pyrazole DerivativeA5490.07

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain.

Case Study: COX Inhibition
A comparative analysis of various pyrazole compounds revealed that this compound exhibited significant COX inhibition, with a reported IC50 value of 15 µM. This suggests that it could be developed into a therapeutic agent for inflammatory diseases .

CompoundCOX EnzymeIC50 (µM)
This compoundCOX-215

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from simple pyrazole precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Q & A

Q. What are the standard synthetic routes for 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-diketones or β-ketoesters under reflux conditions in ethanol or acetonitrile. For example, pyrazole-4-carboxylic acid derivatives are often synthesized by alkylation of the pyrazole nitrogen using benzyl halides, followed by hydrolysis or decarboxylation steps to introduce the carboxylic acid group . Purification methods include recrystallization from polar solvents (e.g., ethanol or acetonitrile) and column chromatography.

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction (XRD): Determines molecular geometry and confirms substituent positions. For pyrazole derivatives, monoclinic or orthorhombic systems are common, with R-factors < 0.1 indicating high accuracy .
  • FT-IR spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids, N-H stretches for pyrazole rings) .
  • TEM and powder XRD: Assess crystallinity and particle size distribution .

Q. What biological activities are associated with pyrazole-4-carboxylic acid derivatives?

Pyrazole derivatives exhibit antimicrobial, antitumor, and enzyme-inhibitory properties. For example, analogs with nitro or fluorophenyl substituents show enhanced activity against bacterial strains (e.g., E. coli, S. aureus) due to improved membrane permeability . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at the 1- and 3-positions enhance bioactivity .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, Mercury) resolve ambiguities in hydrogen-bonding networks for this compound?

SHELX programs (e.g., SHELXL) refine crystal structures by optimizing atomic displacement parameters and validating hydrogen-bond geometries. Mercury visualizes intermolecular interactions (e.g., π-π stacking, C-H···O bonds) and calculates graph-set descriptors to classify hydrogen-bond patterns. For pyrazole derivatives, Etter’s rules and graph-set analysis (e.g., R₂²(8) motifs) help predict packing motifs .

Q. How should researchers address contradictions between experimental data (e.g., XRD) and computational models?

Discrepancies in bond lengths or angles may arise from dynamic effects (e.g., thermal motion) in XRD vs. static DFT calculations. Validate models by:

  • Comparing experimental and theoretical Hirshfeld surfaces.
  • Using tools like PLATON to check for missed symmetry or twinning .
  • Re-refining XRD data with restraints on chemically equivalent bonds .

Q. What factors influence the stability of this compound under varying pH and temperature?

Pyrazole-4-carboxylic acids are sensitive to hydrolysis in alkaline conditions (pH > 9), where the carboxylic acid group deprotonates, increasing solubility but reducing stability. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, forming CO₂ and nitrogen oxides . Storage at −20°C in inert atmospheres (e.g., argon) minimizes degradation .

Q. How can hydrogen-bonding patterns guide the design of co-crystals or polymorphs?

Graph-set analysis (e.g., D , S descriptors) identifies robust hydrogen-bond donors/acceptors. For example, the carboxylic acid group can form dimeric R₂²(8) motifs with amides or pyridines, enabling co-crystallization with APIs to enhance solubility .

Q. What strategies optimize SAR for pyrazole derivatives in drug discovery?

  • Substituent modulation: Introduce halogens (e.g., Cl, F) at the 4-methylphenyl group to improve lipophilicity and target binding .
  • Bioisosteric replacement: Replace the carboxylic acid with a tetrazole to maintain acidity while enhancing metabolic stability .

Q. How do solvent polarity and proticity affect the solubility and formulation of this compound?

The carboxylic acid group confers solubility in polar aprotic solvents (e.g., DMSO, DMF). In protic solvents (e.g., ethanol), solubility decreases due to hydrogen-bond competition. Nanoformulation using PEGylated liposomes or cyclodextrin inclusion complexes can improve bioavailability .

Q. What analytical methods ensure batch-to-batch consistency in purity?

  • HPLC: Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients (0.1% TFA) to quantify impurities (<0.1%) .
  • ¹H/¹³C NMR: Compare integration ratios of aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm) to validate purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.